molecular formula C18H14BrNO3S2 B2632508 N-((5-benzoylthiophen-2-yl)methyl)-4-bromobenzenesulfonamide CAS No. 1797963-07-5

N-((5-benzoylthiophen-2-yl)methyl)-4-bromobenzenesulfonamide

Cat. No. B2632508
CAS RN: 1797963-07-5
M. Wt: 436.34
InChI Key: RZJUYJPGZLTMJA-UHFFFAOYSA-N
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Description

Chemical Reactions Analysis

The chemical reactions involving “N-((5-benzoylthiophen-2-yl)methyl)-4-bromobenzenesulfonamide” are not specified in the search results .


Physical And Chemical Properties Analysis

The physical and chemical properties of “this compound” are not specified in the search results .

Scientific Research Applications

Photodynamic Therapy and Cancer Treatment

Benzenesulfonamide derivatives have been investigated for their potential in photodynamic therapy (PDT) for cancer treatment. For instance, zinc phthalocyanines substituted with benzenesulfonamide derivatives containing Schiff base groups have shown remarkable properties as Type II photosensitizers. These compounds possess good fluorescence properties, high singlet oxygen quantum yield, and appropriate photodegradation quantum yield, which are crucial for the effectiveness of PDT in cancer treatment (Pişkin, Canpolat, & Öztürk, 2020).

Antibacterial and Anti-inflammatory Applications

Sulfonamides bearing 1,4-benzodioxin ring, synthesized for their antibacterial potential, demonstrated good inhibitory activity against various bacterial strains. This suggests their potential as therapeutic agents for inflammatory diseases (Abbasi et al., 2017). Additionally, derivatives of celecoxib, a known anti-inflammatory drug, were modified to include benzenesulfonamide groups and evaluated for their anti-inflammatory, analgesic, antioxidant, anticancer, and anti-HCV activities. These compounds showed promising results without causing significant tissue damage in liver, kidney, colon, and brain (Küçükgüzel et al., 2013).

Synthesis of Pharmaceutical Intermediates

Benzenesulfonamide derivatives have been utilized in the synthesis of various pharmaceutical intermediates. A notable example includes the electrophilic cyanation of aryl and heteroaryl bromides using N-cyano-N-phenyl-p-methylbenzenesulfonamide, demonstrating the versatility of benzenesulfonamide derivatives in creating complex organic molecules for potential pharmaceutical use (Anbarasan, Neumann, & Beller, 2011).

Selective Enzyme Inhibition

Research on benzenesulfonamide derivatives has also explored their potential as selective enzyme inhibitors. For example, 4-(4-cycloalkyl/aryl-oxazol-5-yl)benzenesulfonamide derivatives were synthesized and evaluated for their selectivity as cyclooxygenase-2 (COX-2) inhibitors, leading to the identification of compounds with potent and selective COX-2 inhibitory activity, which is beneficial for treating conditions like rheumatoid arthritis and osteoarthritis without the gastrointestinal side effects of traditional nonsteroidal anti-inflammatory drugs (NSAIDs) (Hashimoto et al., 2002).

Safety and Hazards

The safety and hazards associated with “N-((5-benzoylthiophen-2-yl)methyl)-4-bromobenzenesulfonamide” are not specified in the search results .

Future Directions

The future directions for research and applications involving “N-((5-benzoylthiophen-2-yl)methyl)-4-bromobenzenesulfonamide” are not specified in the search results .

properties

IUPAC Name

N-[(5-benzoylthiophen-2-yl)methyl]-4-bromobenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14BrNO3S2/c19-14-6-9-16(10-7-14)25(22,23)20-12-15-8-11-17(24-15)18(21)13-4-2-1-3-5-13/h1-11,20H,12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RZJUYJPGZLTMJA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)C2=CC=C(S2)CNS(=O)(=O)C3=CC=C(C=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14BrNO3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

436.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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